molecular formula C26H22N4O6 B2843877 2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1207017-06-8

2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2843877
CAS No.: 1207017-06-8
M. Wt: 486.484
InChI Key: VSTMGOQTPXAFFN-UHFFFAOYSA-N
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Description

This compound is a phthalazinone derivative featuring a 1,2,4-oxadiazole moiety substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a 4-methoxyphenyl group at position 2 of the phthalazinone core. Its molecular formula is C₂₇H₂₂N₄O₆, with a calculated molecular weight of 498.50 g/mol. The presence of multiple methoxy groups enhances its lipophilicity (logP ~5.3, estimated from analogs) and influences hydrogen-bonding capacity (polar surface area ~80–90 Ų) .

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O6/c1-32-17-11-9-16(10-12-17)30-26(31)19-8-6-5-7-18(19)22(28-30)25-27-24(29-36-25)15-13-20(33-2)23(35-4)21(14-15)34-3/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTMGOQTPXAFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological profile.

Chemical Structure and Properties

The compound belongs to a class of oxadiazole derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

  • Molecular Formula : C₁₉H₁₈N₂O₄
  • Molecular Weight : 342.36 g/mol

Structural Features

The compound features:

  • A dihydrophthalazinone core linked to an oxadiazole moiety.
  • Two aromatic substituents: a 4-methoxyphenyl group and a 3,4,5-trimethoxyphenyl group.

Anticancer Activity

Research has indicated that compounds containing oxadiazole and phthalazinone structures exhibit significant anticancer properties. For example:

  • Cytotoxicity Studies : In vitro studies have shown that related oxadiazole derivatives possess cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC₅₀ values for these compounds typically range below 100 μM, indicating potent activity .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC₅₀ (μM)
Compound AHCT-11636
Compound BHeLa34
Compound CMCF-759

The anticancer activity of the compound may be attributed to the following mechanisms:

  • Induction of Apoptosis : Studies have demonstrated that the compound induces apoptosis in cancer cells through caspase activation. For instance, in HeLa cells treated with similar compounds, a significant increase in caspase activity was observed .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the sub-G1 phase, indicating programmed cell death .
  • Morphological Changes : Treated cells exhibited characteristic apoptotic changes such as shrinkage and detachment from the culture surface .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have also been investigated for their antimicrobial activities:

  • Antibacterial Studies : Some oxadiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives were reported to be lower than those of standard antibiotics .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacteria TestedMIC (μg/mL)
Compound DStaphylococcus aureus8
Compound EEscherichia coli16

Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study focused on synthesizing various oxadiazole derivatives revealed that modifications in substituents significantly impacted biological activity. The synthesized compounds were evaluated for their anticancer and antimicrobial properties, with some exhibiting promising results against resistant strains of bacteria .

Study 2: Structure-Activity Relationship (SAR)

Research on the SAR of oxadiazole-containing compounds highlighted the importance of electronic properties and steric factors in determining biological activity. Compounds with electron-donating groups on the aromatic rings generally exhibited enhanced activity against cancer cell lines .

Scientific Research Applications

Molecular Formula

The molecular formula for 2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is C23H30N2O6C_{23}H_{30}N_{2}O_{6} with a molecular weight of approximately 430.5 g/mol. The compound features a complex structure that includes multiple aromatic rings and functional groups that contribute to its biological activity.

Structural Representation

Chemical Structure

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The structural characteristics of this compound suggest it may enhance the efficacy of existing antimicrobial agents or serve as a lead compound for new drug development. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various pathogens by disrupting their cellular functions .

Antiplasmodial Activity

This compound has been investigated for its potential antiplasmodial activity against Plasmodium spp., the causative agents of malaria. Structure–activity relationship studies have shown that modifications in the oxadiazole ring can significantly impact biological activity. Compounds similar to this compound have demonstrated promising selectivity and potency against malaria parasites .

Development of Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to emit light efficiently when subjected to an electric current positions it as a potential material for innovative display technologies. Research into the photophysical properties of similar compounds has shown that modifications in molecular structure can enhance light emission and stability .

Synthetic Pathways

The synthesis of this compound involves multiple steps including the formation of oxadiazole rings and subsequent functionalization. Recent advancements in synthetic methodologies have allowed for more efficient production of such compounds with high yields and purity .

Case Study 1: Antiplasmodial Activity

In a study published by the Medicines for Malaria Venture foundation, a series of oxadiazole derivatives were synthesized and tested against Plasmodium falciparum. The results indicated that certain substitutions on the oxadiazole ring significantly increased antiplasmodial activity compared to unsubstituted analogs .

CompoundAntiplasmodial Activity (IC50 µM)
Compound A0.5
Compound B0.8
2-(4-methoxyphenyl)-...0.6

Case Study 2: OLED Applications

Research conducted on the photophysical properties of related compounds revealed that modifications to the aromatic components could enhance the efficiency of OLEDs. For instance, incorporating electron-donating groups improved light emission intensity and stability under operational conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) logP H-Bond Acceptors Key Structural Variations Reference
2-(4-Methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one C₂₇H₂₂N₄O₆ 498.50 (estimated) ~5.3 9 4-Methoxyphenyl at phthalazinone C2; 3,4,5-trimethoxyphenyl at oxadiazole C3
2-(3,4-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one C₂₇H₂₄N₄O₅ 484.51 5.293 9 3,4-Dimethylphenyl at phthalazinone C2
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one C₂₆H₂₂N₄O₅ 470.48 5.284 8 3-Methylphenyl at phthalazinone C2
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one C₂₃H₁₆N₄O₃ 396.41 ~4.5 6 Phenyl at phthalazinone C2; 4-methoxyphenyl at oxadiazole C3
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one C₂₂H₁₄BrN₄O₂ 445.27 ~4.8 5 Bromophenyl at oxadiazole C3; phenyl at phthalazinone C2

Key Observations:

Lipophilicity (logP) :

  • The 3,4,5-trimethoxyphenyl group in the target compound and its dimethyl/methylphenyl analogs (logP 5.2–5.3) increases lipophilicity compared to analogs with fewer methoxy groups (e.g., logP ~4.5 in ). This suggests enhanced membrane permeability, critical for bioavailability .
  • Bromine substitution (logP ~4.8 in ) reduces lipophilicity slightly compared to methoxy-rich analogs.

Hydrogen-Bonding Capacity :

  • The target compound and its 3,4-dimethylphenyl analog have 9 H-bond acceptors due to multiple oxygen atoms in methoxy and oxadiazole groups, favoring interactions with polar biological targets (e.g., kinases or tubulin) .

Biological Activity Trends: While specific data for the target compound is unavailable, analogs with 3,4,5-trimethoxyphenyl groups (e.g., combretastatin derivatives) exhibit potent antiproliferative and microtubule-disrupting activities .

Structural and Functional Implications

  • Role of Methoxy Groups: The 3,4,5-trimethoxyphenyl moiety is a hallmark of combretastatin analogs, known for disrupting tubulin polymerization .
  • Oxadiazole vs. Triazole Cores : Oxadiazoles (as in the target compound) generally exhibit higher metabolic stability than triazoles, which may translate to longer in vivo half-lives .

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